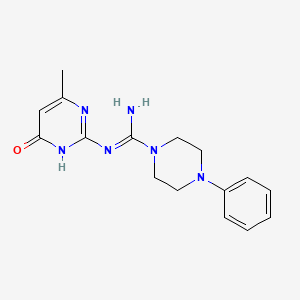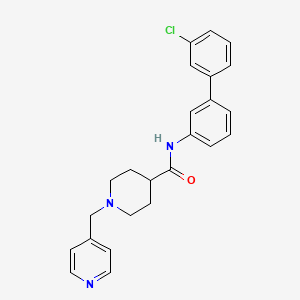
2-(2-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)butanamide, also known as Flumazenil, is a selective antagonist of the benzodiazepine receptor. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Flumazenil is commonly used as a research tool in neuroscience and pharmacology to investigate the role of benzodiazepine receptors in the central nervous system.
作用机制
2-(2-methylphenoxy)butanamide acts as a competitive antagonist of the benzodiazepine receptor, which is a subtype of the GABA-A receptor. It binds to the receptor and blocks the action of benzodiazepines, which are positive allosteric modulators of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal activity and decreased sedation.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 2-(2-methylphenoxy)butanamide has also been shown to increase the release of dopamine in the striatum, which is involved in reward and motivation. In addition, 2-(2-methylphenoxy)butanamide has been shown to decrease the release of serotonin in the hypothalamus, which is involved in regulating mood and appetite.
实验室实验的优点和局限性
One advantage of using 2-(2-methylphenoxy)butanamide in lab experiments is that it is a specific and selective antagonist of the benzodiazepine receptor. This allows researchers to investigate the role of this receptor subtype in isolation from other GABA-A receptor subtypes. However, one limitation of using 2-(2-methylphenoxy)butanamide is that it has a relatively short half-life, which can make it difficult to maintain a stable level of receptor blockade over an extended period of time.
未来方向
There are several future directions for research involving 2-(2-methylphenoxy)butanamide. One area of interest is the role of benzodiazepine receptors in the development and treatment of anxiety and other psychiatric disorders. Another area of interest is the development of new drugs that target specific subtypes of the benzodiazepine receptor. Finally, there is interest in investigating the effects of 2-(2-methylphenoxy)butanamide on other neurotransmitter systems, such as the glutamatergic and cholinergic systems.
合成方法
2-(2-methylphenoxy)butanamide can be synthesized through a multistep process involving the reaction of 2-(2-methylphenoxy)ethylamine with various reagents such as ethyl chloroformate, sodium hydride, and acetic anhydride. The final product is obtained through recrystallization and purification.
科学研究应用
2-(2-methylphenoxy)butanamide is widely used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. It is used to study the effects of benzodiazepines on neurotransmitter release, synaptic plasticity, and behavior. 2-(2-methylphenoxy)butanamide is also used in clinical research to investigate the efficacy of new drugs for the treatment of anxiety and other psychiatric disorders.
属性
IUPAC Name |
2-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBUPREVYJUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968617.png)
![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![7-(2,3-dimethoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968637.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B5968656.png)
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)